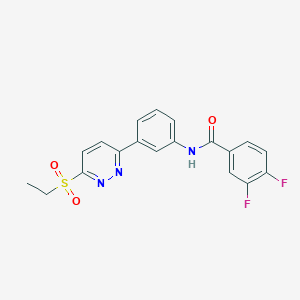

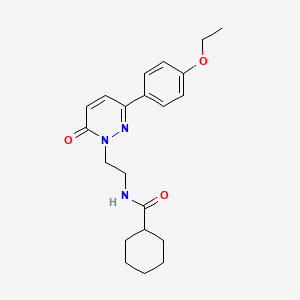

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile (PFTN) is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound that contains both a nitrogen and a sulfur atom, making it an important tool for studying the interactions between these two elements. PFTN has been used in a variety of studies, including those related to the structure and function of proteins, enzymes, and nucleic acids. Additionally, it has been used to study the mechanisms of action of drugs and other compounds, as well as to investigate the biochemical and physiological effects of compounds.

Scientific Research Applications

Synthesis of Novel Compounds

Research involving 6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile often focuses on the synthesis of new compounds. For instance, Uno et al. (1996) explored the trimerization of similar isocyanides, yielding novel dihydropyrimidine derivatives (Uno et al., 1996). Similarly, Behalo (2008) synthesized novel pyrido[2,3-d]pyrimidine systems starting from a related nicotinonitrile compound (Behalo, 2008).

Antimicrobial and Antiprotozoal Activities

Some research has focused on the antimicrobial properties of compounds derived from nicotinonitrile. For example, Zaki et al. (2004) studied compounds synthesized from a similar nicotinonitrile, investigating their effect on snail enzymes with potential implications in controlling mollusc populations (Zaki et al., 2004). Ismail et al. (2003) synthesized compounds from nicotinonitriles showing promising results against Trypanosoma and Plasmodium species, demonstrating potential antiprotozoal applications (Ismail et al., 2003).

Corrosion Inhibition

Research by Singh et al. (2016) revealed that certain nicotinonitriles, including compounds similar to 6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile, can act as effective corrosion inhibitors for mild steel in acidic environments (Singh et al., 2016).

Luminescent Materials

Ahipa et al. (2014) synthesized a nicotinonitrile derivative with potential as a blue light-emitting material, highlighting the relevance of these compounds in photophysical studies and material science (Ahipa et al., 2014).

Photovoltaic Performance

In the realm of renewable energy, Hemavathi et al. (2019) utilized a nicotinonitrile derivative as a co-sensitizer dye in dye-sensitized solar cells (DSSCs), enhancing their efficiency and spectral coverage (Hemavathi et al., 2019).

properties

IUPAC Name |

6-phenyl-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N2S/c20-19(21,22)16-11-17(13-7-3-1-4-8-13)24-18(15(16)12-23)25-14-9-5-2-6-10-14/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSANZJMVXNKKLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)-](/img/structure/B2466481.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2466483.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2466486.png)

![1-(2-chloro-6-fluorobenzyl)-3'-phenyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2466490.png)

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2466491.png)

![6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2466496.png)

![2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2466497.png)